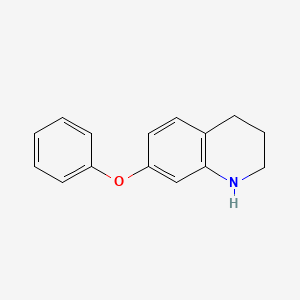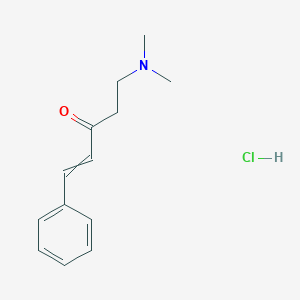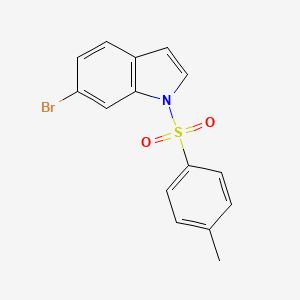
6-bromo-1-(4-methylphenyl)sulfonylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1-(4-methylphenyl)sulfonylindole is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indoles are known for their biological activity and are present in various alkaloids and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-bromo-1-(4-methylphenyl)sulfonylindole can be synthesized through several methods. One common approach involves the bromination of 1-tosylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the Bartoli indole synthesis, where a nitroarene is reacted with an organomagnesium reagent (Grignard reagent) to form the indole ring. The resulting indole can then be tosylated and brominated to obtain 1-tosyl-6-bromo-1H-indole .
Industrial Production Methods
Industrial production of 1-tosyl-6-bromo-1H-indole may involve large-scale bromination and tosylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 1-tosyl-6-substituted indoles.
Oxidation and Reduction: Formation of indole derivatives with different oxidation states.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-bromo-1-(4-methylphenyl)sulfonylindole has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and natural product derivatives.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development, particularly in the design of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-tosyl-6-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tosyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other interactions. The indole ring’s aromaticity and electron-rich nature also contribute to its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Tosyl-1H-indole: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
6-Bromo-1H-indole: Lacks the tosyl group, which may reduce its binding affinity and selectivity in biological applications.
1-Tosyl-5-bromo-1H-indole: Similar structure but with bromine at a different position, leading to different reactivity and properties.
Uniqueness
This compound’s versatility makes it a valuable tool in organic synthesis, medicinal chemistry, and material science .
Eigenschaften
Molekularformel |
C15H12BrNO2S |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
6-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3 |
InChI-Schlüssel |
RIORRJLLXUYLTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


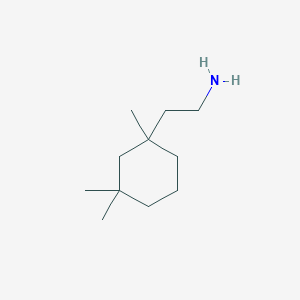
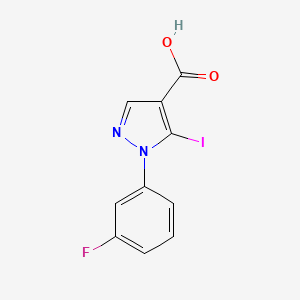
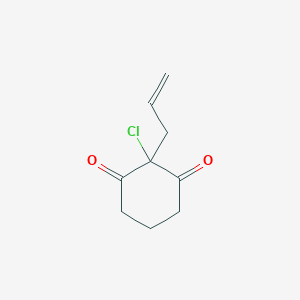

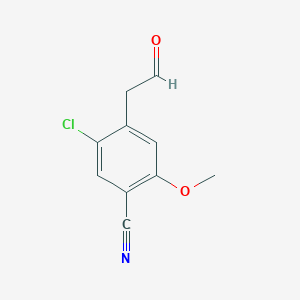




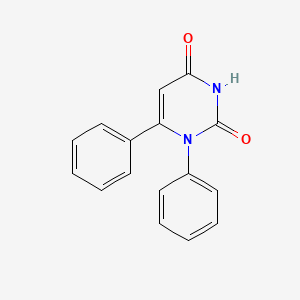
![1-[(8-Bromooctyl)oxy]-4-nitrobenzene](/img/structure/B8585948.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)
